molecular formula C29H30N4O4 B14967676 3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-7-methyl-5-(pyrrolidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-7-methyl-5-(pyrrolidin-1-ylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14967676
M. Wt: 498.6 g/mol
InChI Key: WTYKTNRXHYLXAX-UHFFFAOYSA-N
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Description

3-[(2,5-DIMETHYLPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-DIMETHYLPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrimidine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted phenyl compounds with pyrimidine derivatives under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through intramolecular cyclization.

    Functional Group Modifications: Introduction of specific functional groups such as methoxy, methyl, and pyrrolidine-carbonyl groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert specific functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions and cellular pathways.

Medicine

Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

Industry

The compound may be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2,5-DIMETHYLPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-Substituted Pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.

Uniqueness

The unique combination of functional groups in 3-[(2,5-DIMETHYLPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-1-(2-methoxyphenyl)-7-methyl-5-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C29H30N4O4/c1-18-11-12-19(2)21(15-18)17-32-28(35)25-22(27(34)31-13-7-8-14-31)16-20(3)30-26(25)33(29(32)36)23-9-5-6-10-24(23)37-4/h5-6,9-12,15-16H,7-8,13-14,17H2,1-4H3

InChI Key

WTYKTNRXHYLXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C4=CC=CC=C4OC)C)C(=O)N5CCCC5

Origin of Product

United States

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